Sodefrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

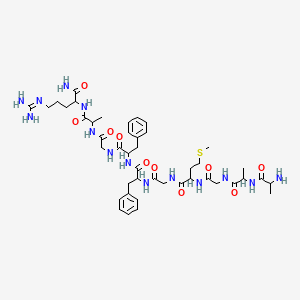

Sodefrin is a novel peptide pheromone identified in the abdominal glands of male red-bellied newts (Cynops pyrrhogaster). This compound plays a crucial role in chemical communication during courtship, attracting sexually developed female newts . This compound is a decapeptide, meaning it consists of ten amino acids, and it has been extensively studied for its role in reproductive behavior in amphibians .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sodefrin involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .

Industrial Production Methods

Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This would involve automated peptide synthesizers, which can handle multiple synthesis cycles efficiently. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product to ensure its biological activity and purity .

Análisis De Reacciones Químicas

Types of Reactions

Sodefrin, being a peptide, primarily undergoes reactions typical of peptides and proteins. These include:

Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.

Oxidation: Oxidation of specific amino acid residues, such as methionine and cysteine.

Reduction: Reduction of disulfide bonds between cysteine residues.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or chemical hydrolysis using strong acids or bases.

Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.

Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

Major Products Formed

Hydrolysis: Smaller peptide fragments or individual amino acids.

Oxidation: Oxidized amino acid residues, potentially altering the peptide’s activity.

Reduction: Reduced peptides with free thiol groups.

Aplicaciones Científicas De Investigación

Sodefrin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mecanismo De Acción

Sodefrin exerts its effects by binding to specific receptors in the olfactory system of female newts. During courtship, the male newt releases this compound into the water, which is detected by the female’s olfactory receptors. This binding triggers a cascade of molecular events, leading to increased female receptivity and attraction to the male . The exact molecular targets and pathways involved in this process are still under investigation, but it is known that this compound’s activity is species-specific .

Comparación Con Compuestos Similares

Sodefrin is part of a broader family of pheromones known as this compound precursor-like factors (SPFs). Similar compounds include:

Plethodontid Receptivity Factor (PRF): Another peptide pheromone found in lungless salamanders, enhancing female receptivity during courtship.

Plethodontid Modulating Factor (PMF): Modulates female behavior and receptivity in response to male courtship signals.

Uniqueness of this compound

This compound is unique due to its specific role in the courtship behavior of red-bellied newts. Unlike other pheromones, this compound’s activity is highly species-specific, meaning it attracts females of the same species but not those of closely related species . This specificity is crucial for reproductive isolation and species survival.

Propiedades

Fórmula molecular |

C48H86N12O15 |

|---|---|

Peso molecular |

1071.3 g/mol |

Nombre IUPAC |

6-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[[1-[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C48H86N12O15/c1-8-27(6)38(59-40(66)29(51)23-61)47(73)60-19-13-16-36(60)46(72)58-35(24-62)45(71)53-30(14-9-11-17-49)41(67)57-34(22-37(63)64)42(68)52-28(7)39(65)55-32(20-25(2)3)44(70)56-33(21-26(4)5)43(69)54-31(48(74)75)15-10-12-18-50/h25-36,38,61-62H,8-24,49-51H2,1-7H3,(H,52,68)(H,53,71)(H,54,69)(H,55,65)(H,56,70)(H,57,67)(H,58,72)(H,59,66)(H,63,64)(H,74,75) |

Clave InChI |

FEDVAMPMWFINFV-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![But-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B13386638.png)

![2-[[2-[[2-(3,5-Difluorophenyl)-1-oxoethyl]amino]-1-oxopropyl]amino]-2-phenylacetic acid tert-butyl ester](/img/structure/B13386650.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid](/img/structure/B13386658.png)

![5-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B13386677.png)